methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate is an organic compound with a complex structure that includes a furan ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate typically involves the reaction of 2-furylacrylic acid with methyl anthranilate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the propenoyl moiety can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Carboxylic acids
Scientific Research Applications
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets. The furan ring and the propenoyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2E)-3-(5-nitro-2-furyl)-2-propenoyl]amino}benzoate
- 2-{[(2E)-3-(5-Methyl-2-furyl)-2-propenoyl]amino}benzoate
Uniqueness
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate is unique due to its specific structural features, such as the presence of a furan ring and a benzoate ester.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)12-6-2-3-7-13(12)16-14(17)9-8-11-5-4-10-20-11/h2-10H,1H3,(H,16,17)/b9-8+ |
InChI Key |
NFIURIJVCVTHSO-CMDGGOBGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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